molecular formula C11H16N2O4S B14187052 Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate CAS No. 919771-79-2

Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate

Cat. No.: B14187052
CAS No.: 919771-79-2
M. Wt: 272.32 g/mol
InChI Key: VRSWFIZSWXYHBO-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate is a chemical compound with a complex structure that includes an ethyl group, a carbamoyl group, and a benzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate typically involves the reaction of 4-aminobenzenesulfonic acid with ethyl chloroformate and 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the intermediate: 4-aminobenzenesulfonic acid reacts with ethyl chloroformate in the presence of a base such as triethylamine to form an intermediate.

    Addition of 2-aminoethanol: The intermediate is then reacted with 2-aminoethanol to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzenesulfonate: Similar structure but lacks the carbamoyl group.

    4-[(2-aminoethyl)carbamoyl]benzenesulfonic acid: Similar structure but lacks the ethyl group.

Uniqueness

Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate is unique due to the presence of both the ethyl and carbamoyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

919771-79-2

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

ethyl 4-(2-aminoethylcarbamoyl)benzenesulfonate

InChI

InChI=1S/C11H16N2O4S/c1-2-17-18(15,16)10-5-3-9(4-6-10)11(14)13-8-7-12/h3-6H,2,7-8,12H2,1H3,(H,13,14)

InChI Key

VRSWFIZSWXYHBO-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN

Origin of Product

United States

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